1-(1,3-Dichloropropyl)-3,5-difluorobenzene
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Overview
Description
1-(1,3-Dichloropropyl)-3,5-difluorobenzene is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dichloropropyl)-3,5-difluorobenzene can be synthesized through several methods. One common approach involves the chlorination of propylene to produce 1,3-dichloropropane, which is then reacted with 3,5-difluorobenzene under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and fluorination processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dichloropropyl)-3,5-difluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated and fluorinated benzoic acids, while reduction can produce dechlorinated derivatives .
Scientific Research Applications
1-(1,3-Dichloropropyl)-3,5-difluorobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,3-Dichloropropyl)-3,5-difluorobenzene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,3-Dichloropropane
- 1,3-Dichloropropene
- 3,5-Difluorobenzene
Comparison: 1-(1,3-Dichloropropyl)-3,5-difluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical propertiesFor instance, 1,3-dichloropropane and 1,3-dichloropropene are primarily used as fumigants, while 3,5-difluorobenzene is a common intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8Cl2F2 |
---|---|
Molecular Weight |
225.06 g/mol |
IUPAC Name |
1-(1,3-dichloropropyl)-3,5-difluorobenzene |
InChI |
InChI=1S/C9H8Cl2F2/c10-2-1-9(11)6-3-7(12)5-8(13)4-6/h3-5,9H,1-2H2 |
InChI Key |
AYLYKGBMBQXHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CCCl)Cl |
Origin of Product |
United States |
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